molecular formula C9H9N B13829229 2-Ethynyl-4,6-dimethylpyridine CAS No. 37968-67-5

2-Ethynyl-4,6-dimethylpyridine

Cat. No.: B13829229
CAS No.: 37968-67-5
M. Wt: 131.17 g/mol
InChI Key: KCXWYJUGTSUPPB-UHFFFAOYSA-N
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Description

2-Ethynyl-4,6-dimethylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of an ethynyl group at the second position and two methyl groups at the fourth and sixth positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-4,6-dimethylpyridine can be achieved through several methods. One common approach involves the alkylation of 2,4,6-trimethylpyridine with an ethynylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the ethynyl group, facilitating its nucleophilic attack on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-4,6-dimethylpyridine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of this compound-3-carboxaldehyde.

    Reduction: Formation of 2-ethynyl-4,6-dimethylpiperidine.

    Substitution: Formation of 2-ethynyl-4,6-dimethyl-3-bromopyridine.

Scientific Research Applications

2-Ethynyl-4,6-dimethylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethynyl-4,6-dimethylpyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the pyridine ring can coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-4,6-dimethylpyridine
  • 2,4-Dimethyl-6-ethylpyridine
  • 2,4,6-Trimethylpyridine

Uniqueness

2-Ethynyl-4,6-dimethylpyridine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for diverse applications. The ethynyl group enhances the compound’s ability to participate in various chemical reactions and interactions, distinguishing it from other similar pyridine derivatives.

Properties

CAS No.

37968-67-5

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

IUPAC Name

2-ethynyl-4,6-dimethylpyridine

InChI

InChI=1S/C9H9N/c1-4-9-6-7(2)5-8(3)10-9/h1,5-6H,2-3H3

InChI Key

KCXWYJUGTSUPPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C#C)C

Origin of Product

United States

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